1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide
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Overview
Description
1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide is a chemical compound with the molecular formula C5H7F2N3O2S . It has a molecular weight of 211.19 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide is 1S/C5H7F2N3O2S/c6-4(7)3-10-2-1-5(9-10)13(8,11)12/h1-2,4H,3H2,(H2,8,11,12) . This indicates the presence of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .Physical And Chemical Properties Analysis
1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 211.19 .Scientific Research Applications
Conclusion
While research on this compound is ongoing, its diverse applications highlight its potential in various scientific fields. Further studies are necessary to fully understand its mechanisms of action and optimize its use in practical applications . If you need more detailed information or have additional questions, feel free to ask!
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
While specific future directions for this compound are not available in the retrieved data, pyrazole derivatives bearing amide and sulfonamide moieties are an important scaffold for therapeutic agents . This suggests potential future research directions in exploring the biological activities of such compounds.
properties
IUPAC Name |
1-(2,2-difluoroethyl)pyrazole-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3O2S/c6-4(7)3-10-2-1-5(9-10)13(8,11)12/h1-2,4H,3H2,(H2,8,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAILBAOKKZWOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1S(=O)(=O)N)CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide |
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